2-Aminomethyl-4-fluoro-6-iodopyridine
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Overview
Description
2-Aminomethyl-4-fluoro-6-iodopyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 4-position, and an iodine atom at the 6-position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-4-fluoro-6-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of fluorine and iodine atoms at specific positions on the pyridine ring.
For example, the nitration of 2-methylpyridine followed by reduction can yield 2-aminomethylpyridine. Subsequent halogenation reactions using appropriate reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination can produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-4-fluoro-6-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.
Scientific Research Applications
2-Aminomethyl-4-fluoro-6-iodopyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of fluorine and iodine atoms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-4-fluoro-6-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the amino group can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminomethyl-4-fluoropyridine: Lacks the iodine atom, which may result in different reactivity and biological properties.
2-Aminomethyl-6-iodopyridine:
4-Fluoro-6-iodopyridine: Lacks the amino group, which can significantly alter its chemical and biological properties.
Uniqueness
2-Aminomethyl-4-fluoro-6-iodopyridine is unique due to the presence of all three substituents (amino, fluoro, and iodo) on the pyridine ring. This combination imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H6FIN2 |
---|---|
Molecular Weight |
252.03 g/mol |
IUPAC Name |
(4-fluoro-6-iodopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6FIN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |
InChI Key |
ABFSNWZAOUVLER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)I)F |
Origin of Product |
United States |
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